Methyl 4-amino-2-chloro-6-fluorobenzoate
Overview
Description
Methyl 4-amino-2-chloro-6-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-chloro-6-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-chloro-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Another method involves the direct fluorination of methyl 4-amino-2-chlorobenzoate using a fluorinating agent like Selectfluor. This reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Electrophilic Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base (e.g., pyridine) are typical.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Electrophilic Substitution: Formation of acylated or sulfonated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Methyl 4-amino-2-chloro-6-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo nucleophilic and electrophilic substitutions also allows it to act as a versatile building block in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2-chlorobenzoate: Lacks the fluoro substituent, resulting in different reactivity and biological activity.
Methyl 4-amino-2-fluorobenzoate: Lacks the chloro substituent, affecting its chemical properties and applications.
Methyl 4-chloro-2-fluorobenzoate: Lacks the amino group, leading to different interaction profiles with biological targets.
Uniqueness
Methyl 4-amino-2-chloro-6-fluorobenzoate is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-amino-2-chloro-6-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONCHFWDDLYREM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365993-10-7 | |
Record name | methyl 4-amino-2-chloro-6-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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